molecular formula C12H19N3O4S B8383506 N-(5-aminopentyl)-N-methyl-2-nitrobenzenesulfonamide

N-(5-aminopentyl)-N-methyl-2-nitrobenzenesulfonamide

Cat. No. B8383506
M. Wt: 301.36 g/mol
InChI Key: JFHUESFSEJAFPX-UHFFFAOYSA-N
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Patent
US08921355B2

Procedure details

A solution of tert-butyl 5-(N-methyl-2-nitrophenylsulfonamido)pentylcarbamate 30d (31.5 g, 79 mmoles) and trifluoro acetic acid (29.2 mL, 5 eq) in DCM (300 mL) was stirred at RT until completion (˜16 h). The RM was then concentrated under vacuo, redissolved in DCM, washed with a saturated sodium bicarbonate aqueous solution (2 times), then brine, dried over magnesium sulfate, filtered and concentrated. Trituration in diisopropyl ether afforded 23.7 g (quantitative yield) of N-(5-aminopentyl)-N-methyl-2-nitrobenzenesulfonamide 26a as a slightly yellow solid; m/z 302 [M+H]+.
Name
tert-butyl 5-(N-methyl-2-nitrophenylsulfonamido)pentylcarbamate
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
29.2 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][NH:20]C(=O)OC(C)(C)C)[S:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N+:12]([O-:14])=[O:13])(=[O:5])=[O:4].FC(F)(F)C(O)=O>C(Cl)Cl.C(OC(C)C)(C)C>[NH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][N:2]([CH3:1])[S:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N+:12]([O-:14])=[O:13])(=[O:4])=[O:5]

Inputs

Step One
Name
tert-butyl 5-(N-methyl-2-nitrophenylsulfonamido)pentylcarbamate
Quantity
31.5 g
Type
reactant
Smiles
CN(S(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-])CCCCCNC(OC(C)(C)C)=O
Name
Quantity
29.2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The RM was then concentrated under vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in DCM
WASH
Type
WASH
Details
washed with a saturated sodium bicarbonate aqueous solution (2 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NCCCCCN(S(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 23.7 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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